molecular formula C14H10ClFO3 B6375057 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% CAS No. 1261888-83-8

5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95%

Cat. No. B6375057
CAS RN: 1261888-83-8
M. Wt: 280.68 g/mol
InChI Key: JURAZMHACSXCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol (5-CMCF) is a synthetic compound belonging to the organofluorine family. It is a white crystalline solid with a melting point of 134-135 °C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). 5-CMCF has a wide range of applications in scientific research, including use as a fluorophore for imaging, a fluorescent probe for drug discovery, and a photolabile protecting group in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% depends on its application. In imaging, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorophore, which emits light when excited by a light source. In drug discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorescent probe, which binds to small molecules and emits light when excited by a light source. In organic synthesis, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a photolabile protecting group, which can be cleaved by light to reveal the protected functional group.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has no known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or to interact with any biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% in lab experiments include its low cost, high solubility in organic solvents, and its ability to be used as a fluorophore for imaging, a fluorescent probe for drug discovery, and a photolabile protecting group in organic synthesis.
The main limitation of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% in lab experiments is its relatively low fluorescence quantum yield. This can be addressed by using a more efficient fluorophore or fluorescent probe.

Future Directions

The future of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% research is promising, with potential applications in imaging, drug discovery, and organic synthesis.
In imaging, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM).
In drug discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new fluorescent probes for the detection and quantification of small molecules in biological samples.
In organic synthesis, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new photolabile protecting groups that are more efficient and stable than existing ones.
In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new materials with desired optical and physical properties, such as photoluminescent materials.
Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used to develop new methods for the synthesis of organic compounds, such as the use of photoredox catalysis.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% begins with the reaction of 3-chloro-4-methoxybenzaldehyde with 3-fluorobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with sodium hydroxide to form 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95%. The reaction is typically carried out in an organic solvent such as dichloromethane, and is usually completed in a few hours.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a fluorophore for imaging, a fluorescent probe for drug discovery, and a photolabile protecting group in organic synthesis.
In imaging, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorophore for fluorescence microscopy and flow cytometry. It is used to label cellular proteins and other molecules for imaging and analysis.
In drug discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a fluorescent probe to detect and quantify small molecules in biological samples. It is also used to study the binding affinity of drugs to their targets.
In organic synthesis, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used as a photolabile protecting group to protect sensitive functional groups from unwanted reactions.

properties

IUPAC Name

methyl 2-chloro-4-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)12-3-2-8(6-13(12)15)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAZMHACSXCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684549
Record name Methyl 3-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-83-8
Record name Methyl 3-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.